Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
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Overview
Description
Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a complex organic compound that combines the structural features of isonicotinic acid and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of isonicotinic acid with 3-(2-aminoethyl)indole. The reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic anhydride and pyridine as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor and structural analog with similar chemical properties.
3-(2-aminoethyl)indole: Shares the indole moiety and exhibits similar reactivity.
Nicotinic acid: An isomer with a carboxyl group at a different position on the pyridine ring.
Uniqueness
Isonicotinic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ester linkage and aminoethyl group provide versatility in chemical reactions and potential for diverse applications.
Properties
CAS No. |
19616-02-5 |
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Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[5-(pyridine-4-carbonyloxy)-1H-indol-3-yl]ethylazanium;acetate |
InChI |
InChI=1S/C16H15N3O2.C2H4O2/c17-6-3-12-10-19-15-2-1-13(9-14(12)15)21-16(20)11-4-7-18-8-5-11;1-2(3)4/h1-2,4-5,7-10,19H,3,6,17H2;1H3,(H,3,4) |
InChI Key |
DLITZRGRIFXSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1OC(=O)C3=CC=NC=C3)C(=CN2)CC[NH3+] |
Origin of Product |
United States |
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